Cas no 2411292-35-6 (2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide)

2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide structure
2411292-35-6 structure
商品名:2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide
CAS番号:2411292-35-6
MF:C14H16ClN3O
メガワット:277.749341964722
CID:5842596
PubChem ID:165767378

2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide 化学的及び物理的性質

名前と識別子

    • EN300-7488192
    • 2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide
    • Z3766266614
    • 2411292-35-6
    • インチ: 1S/C14H16ClN3O/c15-8-14(19)18-12(7-13-9-16-10-17-13)6-11-4-2-1-3-5-11/h1-5,9-10,12H,6-8H2,(H,16,17)(H,18,19)
    • InChIKey: XBULYBCFEUYCSJ-UHFFFAOYSA-N
    • ほほえんだ: ClCC(NC(CC1=CN=CN1)CC1C=CC=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 277.0981898g/mol
  • どういたいしつりょう: 277.0981898g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7488192-1.0g
2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide
2411292-35-6 95.0%
1.0g
$0.0 2025-03-10

2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide 関連文献

2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamideに関する追加情報

Comprehensive Overview of 2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide (CAS No. 2411292-35-6)

2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide, identified by its CAS number 2411292-35-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining an imidazole ring, a phenyl group, and a chloroacetamide moiety, making it a versatile intermediate in drug discovery and development. Researchers are particularly interested in its potential applications due to its structural similarity to bioactive molecules targeting enzyme inhibition and receptor modulation.

The compound’s imidazole core is a critical pharmacophore found in many FDA-approved drugs, such as antifungal and antihypertensive agents. Its chloroacetamide group offers reactivity for further derivatization, enabling the synthesis of novel analogs. Recent studies highlight its role in exploring kinase inhibitors and GPCR-targeted therapies, aligning with the growing demand for precision medicine. Given the rise of AI-driven drug design, this compound’s structural features are frequently analyzed in molecular docking simulations to predict binding affinities.

From a synthetic chemistry perspective, 2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide is synthesized via multi-step organic reactions, including amide coupling and halogenation. Its purity and stability are crucial for reproducibility in biological assays, prompting rigorous HPLC and NMR validation. The compound’s logP and solubility profiles are also optimized to enhance bioavailability, a key focus in modern pharmacokinetics research.

In the context of green chemistry, efforts to synthesize this compound using catalytic methods or biocatalysis are gaining traction, addressing environmental concerns. Additionally, its potential as a protease inhibitor has sparked interest in antiviral research, particularly for emerging infectious diseases. These applications resonate with current trends in drug repurposing and broad-spectrum therapeutics.

For researchers sourcing CAS 2411292-35-6, quality control is paramount. Reputable suppliers provide COA (Certificate of Analysis) and MSDS documentation to ensure compliance with safety and regulatory standards. The compound’s storage conditions—typically 2-8°C under inert atmosphere—are critical to maintain stability, a common query among laboratory professionals.

In summary, 2-chloro-N-[1-(1H-imidazol-4-yl)-3-phenylpropan-2-yl]acetamide represents a promising scaffold in medicinal chemistry. Its multifaceted applications, from targeted drug delivery to enzyme inhibition, position it as a valuable tool for addressing unmet medical needs. As the scientific community continues to explore its potential, this compound remains a subject of cutting-edge research and innovation.

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